

2,3-Dichloro-N-methylmaleimide as an electrophile in Michael additions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dichloro-N-methylmaleimide

Cat. No.: B072120

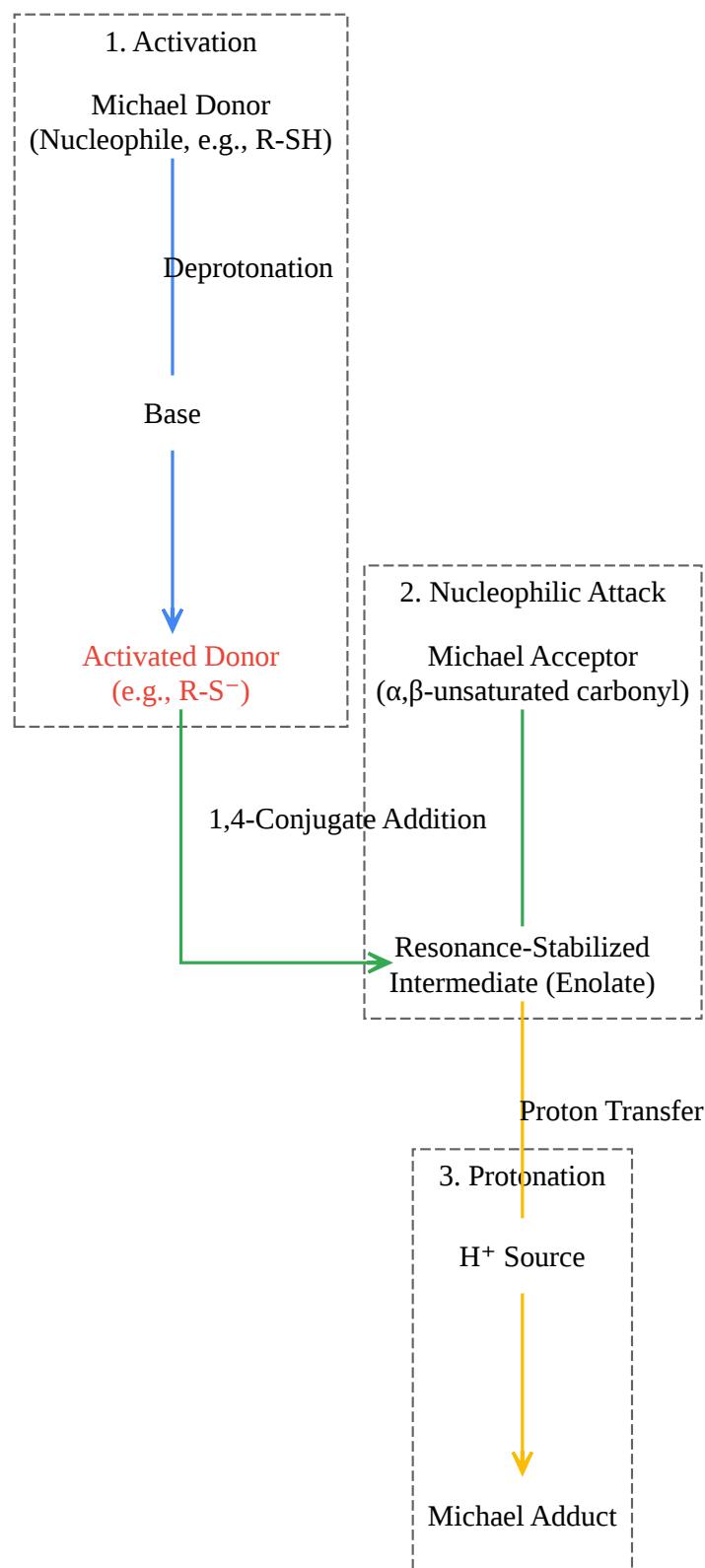
[Get Quote](#)

An In-depth Technical Guide: **2,3-Dichloro-N-methylmaleimide** as an Electrophile in Michael Additions

Authored by: Gemini, Senior Application Scientist Introduction: The Rise of a Privileged Electrophile

In the landscape of covalent chemical biology and drug discovery, the search for exquisitely reactive and selective electrophilic "warheads" is perpetual. Among the arsenal of Michael acceptors, maleimides have long been distinguished for their utility in bioconjugation, particularly for their reactivity towards thiol groups found in cysteine residues.^{[1][2]} This guide focuses on a specialized, highly reactive variant: **2,3-Dichloro-N-methylmaleimide** (DCM). The introduction of two chlorine atoms onto the maleimide ring fundamentally alters its electronic properties, creating a superior electrophile with unique characteristics that are increasingly harnessed by researchers, scientists, and drug development professionals.

This document serves as a technical deep-dive into the core attributes of **2,3-dichloro-N-methylmaleimide**, moving beyond simple definitions to explore the causality behind its reactivity, its applications as a tool for covalent labeling, and its role in the rational design of targeted covalent inhibitors.^{[3][4][5]}


Part 1: Understanding the Core Chemistry - The Michael Addition

The Michael addition is a cornerstone of organic chemistry, describing the 1,4-conjugate addition of a nucleophile (a "Michael donor") to an α,β -unsaturated carbonyl compound (a "Michael acceptor").^{[6][7]} The thermodynamic driving force is the formation of a stable carbon-carbon or carbon-heteroatom single bond at the expense of a weaker pi bond.^[8]

The general mechanism proceeds as follows:

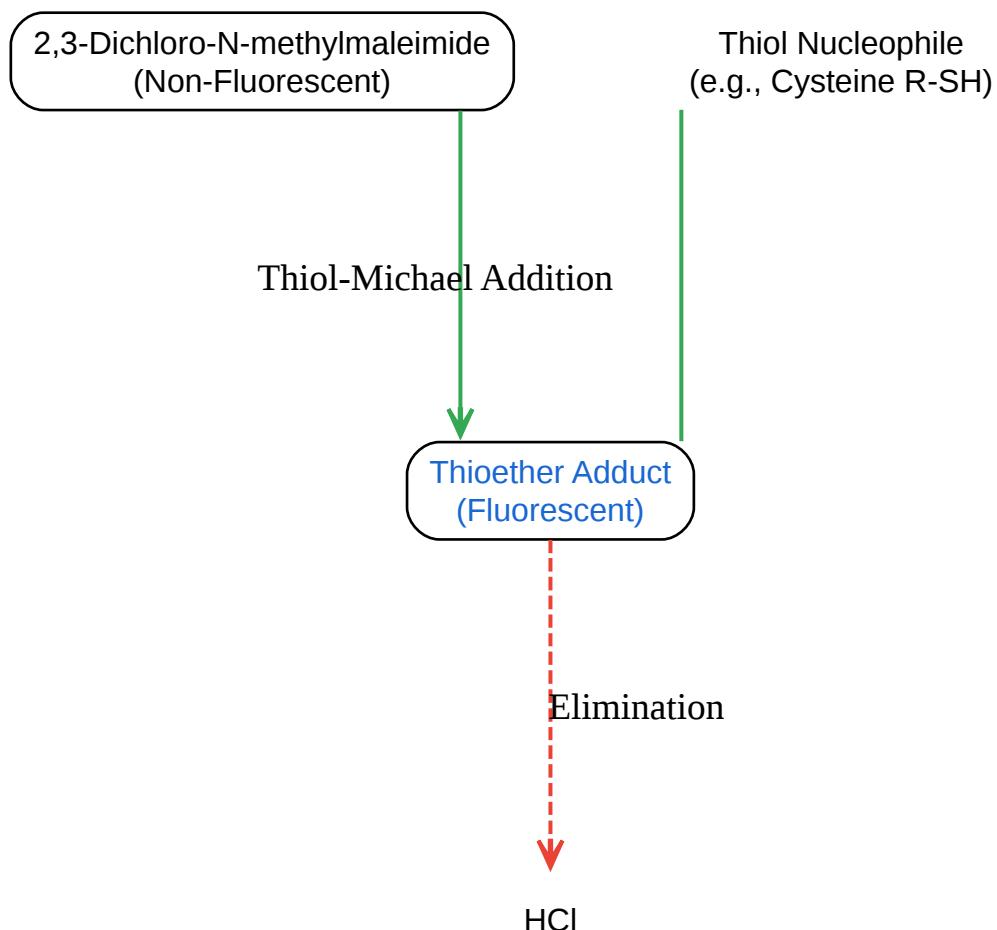
- Activation: A base abstracts a proton from the Michael donor, generating a resonance-stabilized nucleophile (e.g., an enolate or a thiolate).^{[6][9]}
- Nucleophilic Attack: The nucleophile attacks the electron-deficient β -carbon of the Michael acceptor.^[10]
- Protonation: The resulting intermediate, typically an enolate, is protonated to yield the final 1,4-addition product.^[10]

Maleimides are potent Michael acceptors due to the two electron-withdrawing carbonyl groups that polarize the carbon-carbon double bond, rendering the β -carbons highly electrophilic and susceptible to nucleophilic attack.

[Click to download full resolution via product page](#)

Fig 1. General workflow of the Michael Addition reaction.

Part 2: The Dichloromaleimide Advantage - Reactivity and Fluorogenic Properties


The defining feature of **2,3-dichloro-N-methylmaleimide** is its enhanced electrophilicity. The two electron-withdrawing chlorine atoms further deplete electron density from the double bond, making it significantly more reactive towards nucleophiles compared to standard N-substituted maleimides. This heightened reactivity is particularly advantageous for reactions with biological thiols, such as the side chain of cysteine.[\[11\]](#)[\[12\]](#)

Mechanism of Thiol-Michael Addition

The reaction with a thiol proceeds via a rapid addition-elimination mechanism.

- Thiolate Attack: A deprotonated thiol (thiolate) acts as the potent nucleophile, attacking one of the olefinic carbons.
- Adduct Formation: A transient intermediate is formed.
- Chloride Elimination: One of the chlorine atoms is subsequently eliminated, resulting in a stable thioether bond and restoring aromaticity to the system in some contexts. The product is a 2-chloro-3-thio-N-methylsuccinimide.

A remarkable and highly valuable feature of dichloromaleimides is their fluorogenic potential. The parent compound is non-fluorescent. However, upon reaction with a nucleophilic amine (like a lysine residue) or a thiol, the resulting 2-amino-3-chloromaleimide or 2-thio-3-chloromaleimide adduct is fluorescent.[\[13\]](#)[\[14\]](#) This "turn-on" fluorescence provides a direct, real-time method to monitor the progress of a labeling reaction without the need for washout steps, making it an exceptional tool for affinity labeling and probe development.[\[13\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)

Fig 2. Fluorogenic reaction of DCM with a thiol nucleophile.

Part 3: Synthesis and Physicochemical Properties

Synthesis Protocol

2,3-Dichloro-N-methylmaleimide is typically synthesized from 2,3-dichloromaleic anhydride. The procedure is a two-step, one-pot reaction.

Step-by-Step Methodology:

- Dissolution: Dissolve 2,3-dichloromaleic anhydride (1.0 eq) in a suitable solvent such as dioxane or glacial acetic acid.[\[15\]](#)

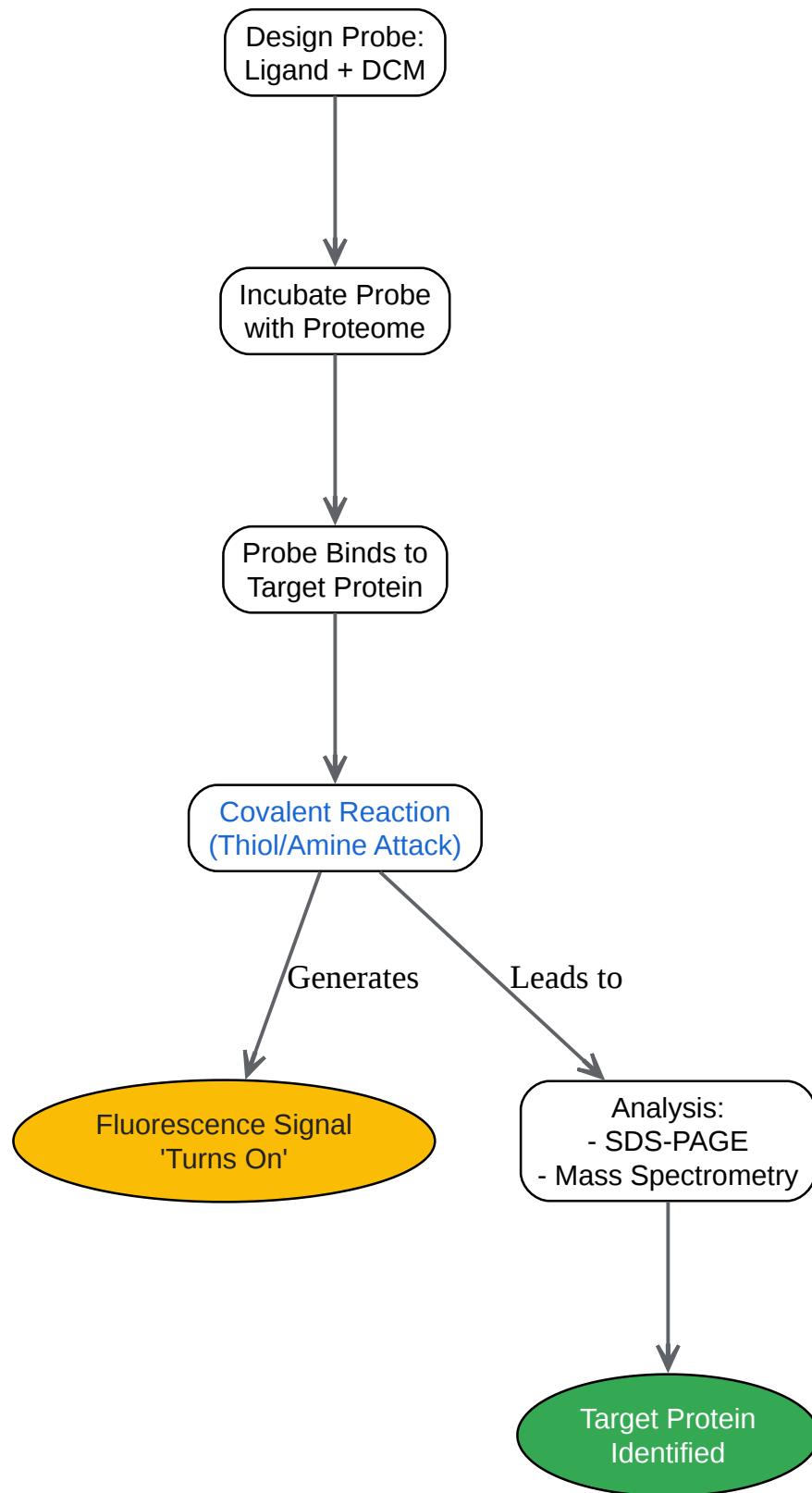
- Amine Addition: Add a solution of methylamine (1.0 eq) in the same solvent dropwise to the anhydride solution at room temperature with stirring. This forms the intermediate maleamic acid.
- Cyclization/Dehydration: Heat the reaction mixture (e.g., 70-80°C) for several hours. This promotes the cyclization and dehydration of the maleamic acid to the corresponding imide.
- Workup and Purification: After cooling, the solvent is typically removed under reduced pressure. The residue can then be precipitated by adding water. The resulting crystals of **2,3-dichloro-N-methylmaleimide** are collected by filtration and can be further purified by recrystallization from a solvent like ethanol.[\[15\]](#)

Physicochemical Data

The fundamental properties of **2,3-dichloro-N-methylmaleimide** are summarized below for easy reference.

Property	Value	Reference
Chemical Formula	C ₅ H ₃ Cl ₂ NO ₂	[16] [17]
Molecular Weight	179.99 g/mol	[16] [17]
CAS Number	1123-61-1	[16] [18]
Appearance	Light yellow crystals	[15]
Melting Point	94 - 96 °C	
Purity	Typically >95%	[16]

Part 4: Applications in Covalent Drug Design and Bioconjugation


The unique reactivity profile of the dichloromaleimide scaffold makes it a powerful tool in modern chemical biology and pharmacology.

Targeted Covalent Inhibitors (TCIs)

Covalent inhibitors function by forming a stable, irreversible bond with their target protein, often leading to enhanced potency and prolonged duration of action.[4][19][20] The dichloromaleimide moiety serves as an effective "warhead" for TCIs designed to target nucleophilic residues, most commonly cysteine, within or near the binding site of a protein.[3] The design principle involves incorporating the dichloromaleimide into a larger molecule that provides the binding affinity and selectivity for the target protein. Upon binding, the reactive warhead is positioned to react with the nearby cysteine, forming a permanent covalent linkage.

Affinity Labeling and Chemical Probes

Identifying the molecular targets of bioactive compounds is a critical step in drug development. Dichloromaleimide-based probes offer a streamlined approach to this challenge.[13][14] By attaching a dichloromaleimide unit to a known ligand or bioactive molecule, a chemical probe is created. When this probe binds to its target protein, the dichloromaleimide can react with a nearby nucleophilic amino acid (such as lysine or cysteine). The resulting fluorescent signal from the covalent adduct confirms the binding event and allows for the identification and characterization of the target protein.[13][14] This strategy combines the reactive group and the reporter tag into a single, small unit, simplifying probe design.[13]

[Click to download full resolution via product page](#)

Fig 3. Experimental workflow for target identification using a DCM-based probe.

Part 5: Experimental Protocols and Handling

Protocol: General Thiol-Michael Addition

This protocol describes a model reaction between **2,3-dichloro-N-methylmaleimide** and a simple thiol, such as 1-propanethiol, under aqueous conditions.

- Reagent Preparation: Prepare a stock solution of **2,3-dichloro-N-methylmaleimide** (e.g., 10 mM in DMSO or dioxane). Prepare a stock solution of the thiol (e.g., 100 mM in a suitable buffer like phosphate-buffered saline, pH 7.4).
- Reaction Setup: In a microcentrifuge tube or vial, add the buffer.
- Initiation: Add the thiol stock solution to the buffer, followed by the dichloromaleimide stock solution to initiate the reaction. The final concentrations might be, for example, 100 μ M DCM and 1 mM thiol.
- Incubation: Incubate the reaction at room temperature for 1 hour.[\[14\]](#)
- Analysis: Monitor the reaction progress and product formation. The appearance of fluorescence (Excitation ~375 nm, Emission ~470 nm) can be measured with a fluorometer. [\[14\]](#) For detailed structural confirmation, the reaction mixture can be analyzed by LC-MS to detect the mass of the expected adduct.

Safety and Handling

2,3-Dichloro-N-methylmaleimide and its parent compound N-methylmaleimide are hazardous chemicals that must be handled with appropriate care.

- Hazards: These compounds are often classified as corrosive and can cause severe skin burns and eye damage. They may also cause an allergic skin reaction and respiratory irritation. They are harmful if swallowed or in contact with skin.[\[21\]](#)
- Handling: Always work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[21\]](#) Avoid creating dust.

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21] Keep away from incompatible materials such as strong oxidizing agents.[21]

Conclusion and Future Outlook

2,3-Dichloro-N-methylmaleimide represents a significant advancement over traditional maleimide reagents. Its heightened electrophilicity, coupled with its unique fluorogenic properties upon reaction, provides a powerful and elegant solution for a range of applications. From creating more potent and selective covalent inhibitors to simplifying the workflows for target identification, the dichloromaleimide scaffold is a validated and valuable tool. As the fields of chemical biology and targeted therapeutics continue to evolve, the rational application of such precisely engineered electrophiles will undoubtedly play a central role in uncovering new biological insights and developing next-generation medicines.

References

- Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling. Chemical & Pharmaceutical Bulletin. [\[Link\]](#)
- Synthesis of 2,3-dichloro-N-(o-difluoromethoxyphenyl)maleimide. PrepChem.com. [\[Link\]](#)
- Michael addition reaction. Wikipedia. [\[Link\]](#)
- (PDF) Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling.
- Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket.
- 2,3-Dichloro-N-methylmaleimide** | 1123-61-1. Shanghai Witofly Chemical Co.,Ltd. [\[Link\]](#)
- 2,3-Dichloro-N-methylmaleimide**. PubChem. [\[Link\]](#)
- Michael Addition Reaction Mechanism. Chemistry Steps. [\[Link\]](#)
- Recent advances in the development of covalent inhibitors. RSC Publishing. [\[Link\]](#)
- Covalent Modification of Biomolecules through Maleimide-Based Labeling Str
- Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. PMC - NIH. [\[Link\]](#)
- From irreversible to reversible covalent inhibitors: Harnessing the andrographolide scaffold for anti-inflamm
- Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies.
- Recent advances in the development of covalent inhibitors. RSC Publishing. [\[Link\]](#)
- Recent advances in the development of covalent inhibitors. Semantic Scholar. [\[Link\]](#)
- 7.11: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [\[Link\]](#)
- Insight into the Mechanism of the Michael Reaction. PubMed. [\[Link\]](#)

- Michael Addition Reaction EXPLAINED. YouTube. [\[Link\]](#)
- The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [\[Link\]](#)
- Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. PubMed. [\[Link\]](#)
- Redox-Click Chemistry for Disulfide Formation
- Recent developments in bioconjugation: From strategies to design and clinical applications.
- Reactions of Thiols. Chemistry Steps. [\[Link\]](#)
- Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers.
- Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PMC - NIH. [\[Link\]](#)
- Chemical Conjugation in Drug Delivery Systems. PMC - PubMed Central. [\[Link\]](#)
- Thiol Reactivity of N-Aryl α -Methylene- γ -lactams: Influence of the Guaianolide Structure.
- 03.
- Chloro- and Dichloro-methylsulfonyl Nitrenes: Spectroscopic Characterization, Photoisomerization, and Thermal Decomposition. PubMed. [\[Link\]](#)
- Chloro- and Dichloro-methylsulfonyl Nitrenes: Spectroscopic Characterization, Photoisomerization, and Thermal Decomposition. PMC - NIH. [\[Link\]](#)
- Michael Addition. Organic Chemistry Portal. [\[Link\]](#)
- Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. Digital Commons @ Michigan Tech. [\[Link\]](#)
- Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. SpringerLink. [\[Link\]](#)
- Oxidation and Reduction Reactions of Thiols. YouTube. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From irreversible to reversible covalent inhibitors: Harnessing the andrographolide scaffold for anti-inflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. Michael Addition [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. Dichloromaleimide (diCMI): A Small and Fluorogenic Reactive Group for Use in Affinity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. prepchem.com [prepchem.com]
- 16. synchem.de [synchem.de]
- 17. 2,3-Dichloro-N-methylmaleimide | C5H3Cl₂NO₂ | CID 14293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 2,3-Dichloro-N-methylmaleimide|1123-61-1-Shanghai Witofly Chemical Co.,Ltd [witofly.com]
- 19. Recent advances in the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Recent advances in the development of covalent inhibitors. | Semantic Scholar [semanticscholar.org]
- 21. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,3-Dichloro-N-methylmaleimide as an electrophile in Michael additions]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072120#2-3-dichloro-n-methylmaleimide-as-an-electrophile-in-michael-additions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com